

2,5-Dimethylaniline chemical properties and structure

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Compound of Interest

Compound Name: 2,5-Dimethylaniline

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2,5-Dimethylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of **2,5-Dimethylaniline** (CAS No. 95-78-3), also known as 2,5-xylidine. This aromatic amine is a significant intermediate in the synthesis of various commercial products, including dyes, pigments, and active pharmaceutical ingredients.^[1] This document consolidates essential data, presents detailed experimental protocols for its synthesis and analytical determination, and visualizes its metabolic pathway, serving as a critical resource for professionals in research and development.

Chemical Structure and Identification

2,5-Dimethylaniline is a primary arylamine characterized by an aniline molecule with two methyl group substituents at positions 2 and 5 of the benzene ring.^[2]

- IUPAC Name: **2,5-dimethylaniline**^[2]
- Synonyms: 2,5-Xylidine, p-Xylidine, 2,5-Dimethylbenzenamine, 2-Amino-p-xylene^[2]

- Molecular Formula: C₈H₁₁N[3]
- SMILES: CC1=CC(=C(C=C1)C)N[3]
- InChI: InChI=1S/C8H11N/c1-6-3-4-7(2)8(9)5-6/h3-5H,9H2,1-2H3[3]
- InChIKey: VOWZNBNMDMFLQGM-UHFFFAOYSA-N[3]

Physicochemical Properties

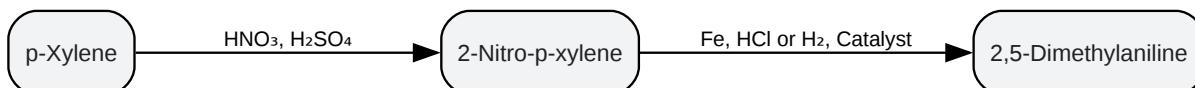
The physicochemical properties of **2,5-Dimethylaniline** are summarized in the table below. The compound is a liquid at room temperature, which turns from colorless to reddish-brown upon exposure to air and light.[2] It is sparingly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[1]

Property	Value	Reference
Molecular Weight	121.18 g/mol	[3]
Appearance	Colorless to yellow or reddish-brown liquid	[2]
Melting Point	11.5 °C	Sigma-Aldrich
Boiling Point	218 °C	Sigma-Aldrich
Density	0.973 g/mL at 25 °C	Sigma-Aldrich
Refractive Index (n _{20/D})	1.559	Sigma-Aldrich
Flash Point	96 °C (closed cup)	[4]
Vapor Pressure	1.3 kPa at 96 °C	[2]
Solubility in Water	Practically insoluble	[1]
LogP	1.83	[2]

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of **2,5-dimethylaniline** involves a two-step process starting from p-xylene. The first step is the nitration of p-xylene to yield 2-nitro-p-xylene, followed by the reduction of the nitro group to an amino group.



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*General synthesis pathway for **2,5-Dimethylaniline**.*

Chemical Reactivity

As a primary aromatic amine, **2,5-dimethylaniline** undergoes typical reactions of this class of compounds. The amino group is nucleophilic and can be readily acylated, alkylated, and diazotized. The aromatic ring is activated by the amino and methyl groups, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. It reacts with strong acids to form ammonium salts.

Experimental Protocols

Synthesis of 2,5-Dimethylaniline from p-Xylene

This protocol is a representative procedure based on established methods for the nitration of xylenes followed by reduction.

Step 1: Nitration of p-Xylene

- Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be cooled in an ice-salt bath.
- Procedure: a. Prepare a nitrating mixture by cautiously adding 35 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid, keeping the temperature below 10 °C. b. To the cooled flask, add 50 g (0.47 mol) of p-xylene. c. Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred p-xylene, maintaining the reaction temperature between 25-30 °C. d. After the addition is complete, continue stirring for an additional 2 hours at room temperature. e. Pour the reaction mixture onto 500 g of crushed ice and stir until the ice has melted. f. Separate the oily layer of 2-nitro-p-xylene. Wash the organic layer

sequentially with water, 10% sodium carbonate solution, and again with water. g. Dry the crude product over anhydrous magnesium sulfate and purify by vacuum distillation.

Step 2: Reduction of 2-Nitro-p-xylene

- Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
- Procedure: a. In the flask, create a stirred mixture of 100 g of granulated tin and 200 mL of concentrated hydrochloric acid. b. Heat the mixture to reflux. c. Slowly add 50 g (0.33 mol) of 2-nitro-p-xylene from the dropping funnel to the refluxing mixture. d. After the addition is complete, continue refluxing for 3 hours until the reaction is complete (monitored by TLC). e. Cool the reaction mixture and slowly add a 40% aqueous solution of sodium hydroxide until the solution is strongly alkaline to precipitate tin hydroxides. f. Perform steam distillation to isolate the crude **2,5-dimethylaniline**. g. Extract the distillate with diethyl ether, dry the ether extract over anhydrous potassium carbonate, and remove the solvent by rotary evaporation. h. Purify the resulting **2,5-dimethylaniline** by vacuum distillation.

Analytical Methods

Accurate quantification and separation of **2,5-dimethylaniline** from its isomers are crucial for quality control and impurity profiling. HPLC and GC-MS are the most common analytical techniques employed.

4.2.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of **2,5-dimethylaniline** and the separation of its isomers.[\[5\]](#)[\[6\]](#)

- Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution is typically used for optimal separation of isomers.
 - Solvent A: 0.1% Formic acid in Water
 - Solvent B: Acetonitrile

- Gradient Program:
 - 0-5 min: 10% B
 - 5-20 min: Linear gradient from 10% to 90% B
 - 20-25 min: 90% B
 - 25-30 min: Return to 10% B and equilibrate
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 240 nm
- Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
- Injection Volume: 10 µL

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on mass spectra.[\[7\]](#)

- Instrumentation: A standard GC-MS system.
- Column: A non-polar or medium-polarity capillary column is recommended (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.

- Hold: 5 minutes at 250 °C.
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 20:1 split ratio)
- Injection Volume: 1 μ L
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-300.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 μ g/mL) in a suitable solvent such as dichloromethane or methanol.

Spectroscopic Data

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2,5-dimethylaniline** shows characteristic signals for the aromatic protons and the methyl and amino groups. The aromatic protons appear as distinct signals due to their different chemical environments. The two methyl groups also exhibit separate singlets. The protons of the amino group typically appear as a broad singlet.

^{13}C NMR Spectroscopy

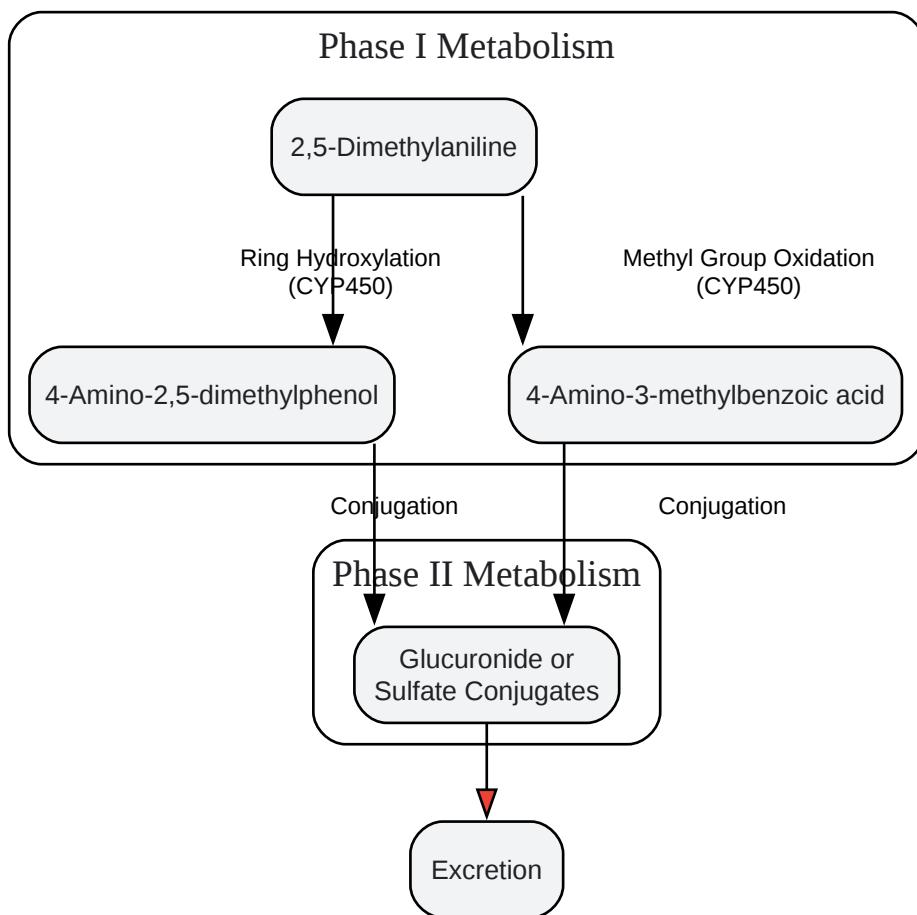
The ^{13}C NMR spectrum provides information about the carbon skeleton. It will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the amino and methyl substituents.

FT-IR Spectroscopy

The FT-IR spectrum of **2,5-dimethylaniline** displays characteristic absorption bands. The N-H stretching of the primary amine group appears as a doublet in the region of 3300-3500 cm^{-1} . C-H stretching vibrations of the methyl groups and the aromatic ring are observed around 2850-3100 cm^{-1} . The C-N stretching vibration is typically found in the 1250-1350 cm^{-1} region. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm^{-1} range.

Metabolism and Toxicology

The metabolism of xylidine isomers, including **2,5-dimethylaniline**, primarily occurs in the liver. The main metabolic pathways involve oxidation of the methyl groups and hydroxylation of the aromatic ring.^[2] These reactions are catalyzed by cytochrome P450 enzymes. The oxidation of a methyl group can lead to the formation of a carboxylic acid, while ring hydroxylation results in the formation of aminophenols. These metabolites can then undergo further conjugation reactions before excretion.



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Proposed metabolic pathway of 2,5-Dimethylaniline.

2,5-Dimethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Applications

2,5-Dimethylaniline is a versatile chemical intermediate with several industrial applications.^[1] Its primary use is in the manufacturing of dyes and pigments. It is also a precursor in the synthesis of various organic molecules, including pharmaceuticals and agricultural chemicals.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, synthesis, analysis, and metabolism of **2,5-Dimethylaniline**. The detailed experimental protocols and compiled data serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. Adherence to proper safety protocols is essential when working with this compound due to its toxicological profile.

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